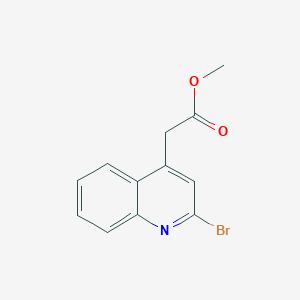

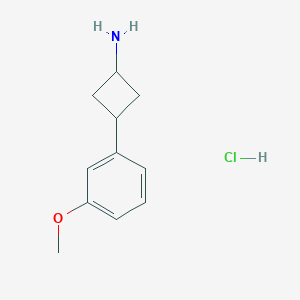

![molecular formula C18H20N4O2S B2966158 Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209550-42-4](/img/structure/B2966158.png)

Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Oxadiazoles are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They also exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of benzothiazoles and oxadiazoles can vary widely depending on the specific substituents present on the rings. For example, benzothiazoles can undergo reactions such as electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis and Structural Exploration

Compounds incorporating benzothiazole, oxadiazole, and piperidine moieties are synthesized and structurally characterized through various methods, including NMR, LC-MS, and X-ray diffraction studies. These methods help in understanding the molecular conformation and stability, as well as the intermolecular interactions present in these compounds, which are crucial for their potential applications in drug design and materials science (Prasad et al., 2018).

Antimicrobial and Antitubercular Activity

Some benzothiazole derivatives exhibit significant antimicrobial and antitubercular activities. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential as therapeutic agents against Mycobacterium tuberculosis, with some compounds demonstrating low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).

Antioxidant and Antimicrobial Activities

Derivatives of benzothiazole and oxadiazole have been synthesized and evaluated for their antioxidant and antimicrobial properties. The studies involve assessing the compounds' effectiveness against various bacterial and fungal strains, providing insights into their potential for treating infectious diseases and their role in oxidative stress management (Bassyouni et al., 2012).

Molecular Aggregation and Solvent Effects

Research on compounds related to the benzothiazole and oxadiazole families also explores the effects of molecular aggregation and solvent interactions on their physical properties. These studies are vital for understanding the photophysical behaviors of these compounds, which could be leveraged in the development of optical materials and sensors (Matwijczuk et al., 2016).

In Silico Analysis and Drug-likeness Properties

In silico approaches are employed to predict the drug-likeness and in vitro microbial investigation of compounds within this chemical space. Such studies are instrumental in early-stage drug discovery, enabling the identification of promising candidates based on their physicochemical properties and biological activities without the need for extensive lab-based experiments (Pandya et al., 2019).

作用機序

Target of Action

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis .

Mode of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been shown to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction .

Action Environment

Similar compounds have been shown to have selective inhibition of mycobacterium tuberculosis over a selected panel of non-tuberculous mycobacteria .

将来の方向性

The development of new benzothiazole and oxadiazole derivatives with improved biological activities and lesser side effects is a promising area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their structures for better activity and selectivity.

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-11(2)16-20-21-17(24-16)12-5-7-22(8-6-12)18(23)13-3-4-14-15(9-13)25-10-19-14/h3-4,9-12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISGGMUZTVGTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

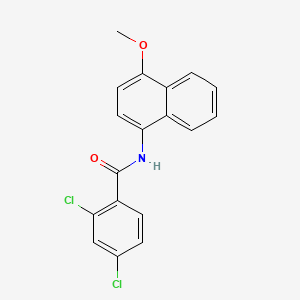

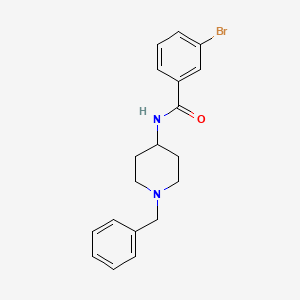

![methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2966076.png)

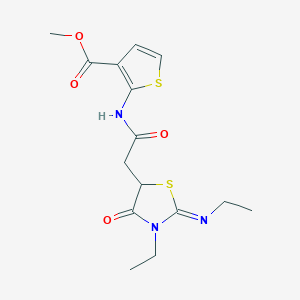

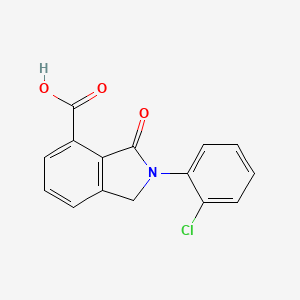

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

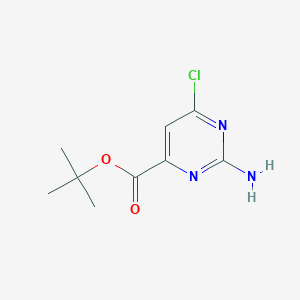

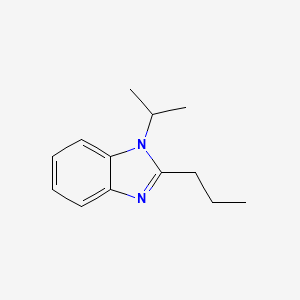

![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)

![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)

![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)

![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)